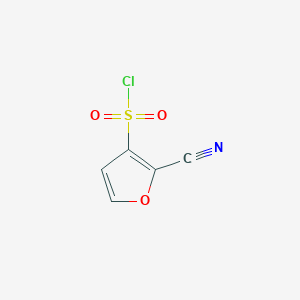

2-Cyanofuran-3-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

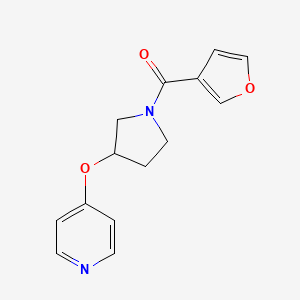

2-Cyanofuran-3-sulfonyl chloride, also known as 3-cyanofuran-2-sulfonyl chloride, is a chemical compound with the CAS Number: 2230807-15-3 . It has a molecular weight of 191.59 .

Synthesis Analysis

The synthesis of sulfonyl chlorides, such as 2-Cyanofuran-3-sulfonyl chloride, can be achieved through a process known as chlorosulfonation . This process involves the use of readily accessible reagents and offers safe operations and easy purification .Molecular Structure Analysis

The InChI code for 2-Cyanofuran-3-sulfonyl chloride is 1S/C5H2ClNO3S/c6-11(8,9)5-4(3-7)1-2-10-5/h1-2H . This code provides a unique identifier for the molecular structure of the compound.Scientific Research Applications

Versatile Protecting and Activating Group for Amine Synthesis

2-Cyanofuran-3-sulfonyl chloride has been utilized in the synthesis of new sulfonating agents for amines, showcasing its role as a versatile protecting and activating group. The 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, a related compound, was synthesized and used for the easy and efficient sulfonation of primary and secondary amines. This process yields excellent results, highlighting the compound's stability under various conditions and its utility in synthesizing activated amines through Mitsunobu conditions (Izumi Sakamoto et al., 2006).

Solid-Phase Synthesis of Heterocyclic Compounds

Another significant application of related sulfonyl chloride compounds is in the solid-phase synthesis of heterocyclic compounds, such as disubstituted 1,3-oxazolidin-2-ones. These compounds are prepared using polymer-supported sulfonyl chloride, highlighting the role of sulfonyl chlorides in facilitating the solid-phase synthesis of compounds with potent antibacterial activity. This method demonstrates the utility of sulfonyl chlorides in combinatorial chemistry and drug development (P. Holte et al., 1998).

Sulfonyl Chloride in Catalytic Sulfonation

The use of sulfonyl chlorides, including 2-cyanofuran-3-sulfonyl chloride, extends to catalytic processes as well. Ruthenium-catalyzed sulfonation of 2-phenylpyridines with sulfonyl chlorides presents a method for achieving regioselective sulfonation. This process allows for the introduction of a sulfonyl group at specific positions on aromatic compounds, opening pathways for the synthesis of materials with potential applications in various fields, including pharmaceuticals and materials science (O. Saidi et al., 2011).

Antimicrobial Compound Synthesis

Sulfonyl chlorides are crucial in synthesizing heterocyclic compounds incorporating sulfamoyl moieties, demonstrating significant antimicrobial properties. This synthesis pathway highlights the role of 2-cyanofuran-3-sulfonyl chloride and similar compounds in developing new antimicrobial agents, addressing the growing need for novel treatments against resistant bacterial strains (E. Darwish et al., 2014).

Safety and Hazards

Future Directions

The literature is still poor in theoretical and experimental data for protonated furan and protonated 2-cyanofuran and 3-cyanofuran . These data are crucial for astrophysicists and astrochemists in the detection of new species in the interstellar medium (ISM) . Therefore, future research could focus on the exploration of the formation of 2-cyanofuran and 3-cyanofuran and their protonated forms in the ISM conditions of temperature and pressure .

properties

IUPAC Name |

2-cyanofuran-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClNO3S/c6-11(8,9)5-1-2-10-4(5)3-7/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEURAJMNHKWGKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1S(=O)(=O)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2806045.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2806048.png)

![Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2806059.png)